2-Methyl-4,4,4-trifluorobutanal

Lipophilicity Drug Design ADME Prediction

2-Methyl-4,4,4-trifluorobutanal (CAS 114525-07-4, IUPAC: 4,4,4-trifluoro-2-methylbutanal, MW 140.10 g/mol, C5H7F3O) is a fluorinated aliphatic aldehyde featuring a terminal trifluoromethyl (-CF3) group and a chiral 2-methyl substituent. It serves primarily as a chiral intermediate and versatile building block in medicinal chemistry, where the -CF3 group confers distinct physicochemical properties compared to non-fluorinated analogs, including increased lipophilicity, enhanced metabolic stability, and altered electronic distribution.

Molecular Formula C5H7F3O
Molecular Weight 140.105
CAS No. 114525-07-4
Cat. No. B2424463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4,4,4-trifluorobutanal
CAS114525-07-4
Molecular FormulaC5H7F3O
Molecular Weight140.105
Structural Identifiers
SMILESCC(CC(F)(F)F)C=O
InChIInChI=1S/C5H7F3O/c1-4(3-9)2-5(6,7)8/h3-4H,2H2,1H3
InChIKeyMHPXLODATSRVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4,4,4-trifluorobutanal (CAS 114525-07-4): What Procurement Teams Need to Know About This Fluorinated Aldehyde Building Block


2-Methyl-4,4,4-trifluorobutanal (CAS 114525-07-4, IUPAC: 4,4,4-trifluoro-2-methylbutanal, MW 140.10 g/mol, C5H7F3O) is a fluorinated aliphatic aldehyde featuring a terminal trifluoromethyl (-CF3) group and a chiral 2-methyl substituent . It serves primarily as a chiral intermediate and versatile building block in medicinal chemistry, where the -CF3 group confers distinct physicochemical properties compared to non-fluorinated analogs, including increased lipophilicity, enhanced metabolic stability, and altered electronic distribution [1]. The compound has been explicitly employed as a key intermediate in patent-protected syntheses of beta-amyloid production inhibitors and leukotriene antagonists [2][3].

Why Generic Substitution of 2-Methyl-4,4,4-trifluorobutanal Is Not Advisable: Comparator-Based Evidence


In-class fluorinated aldehydes such as 4,4,4-trifluorobutanal (CAS 406-87-1) or non-fluorinated analogs like 2-methylbutanal (CAS 96-17-3) cannot be straightforwardly interchanged with 2-methyl-4,4,4-trifluorobutanal. The concurrent presence of the terminal -CF3 group and the branched 2-methyl substituent creates a unique combination of physicochemical and stereoelectronic properties: the -CF3 group substantially increases lipophilicity (estimated XLogP3 ~1.7 vs. 1.25 for 2-methylbutanal and 1.1 for 4,4,4-trifluorobutanal) while simultaneously raising the oxidation potential of the aldehyde, and the chiral 2-methyl center enables asymmetric transformations that achiral 4,4,4-trifluorobutanal cannot support [1][2]. Substitution with non-fluorinated 2-methylbutanal eliminates the metabolic stability and electronic tuning conferred by the -CF3 group, while substitution with 4,4,4-trifluorobutanal forfeits the stereochemical handle needed for enantioselective downstream chemistry documented in multiple pharmaceutical process patents [3].

2-Methyl-4,4,4-trifluorobutanal: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 2-Methyl-4,4,4-trifluorobutanal vs. Non-Fluorinated 2-Methylbutanal

The incorporation of the terminal -CF3 group in 2-methyl-4,4,4-trifluorobutanal results in a computed XLogP3 of approximately 1.7, compared to an experimental logP of 1.25 for the non-fluorinated analog 2-methylbutanal, representing an increase of ~0.45 log units [1]. For context, 4,4,4-trifluorobutanal (lacking the 2-methyl branch) has a computed XLogP3-AA of 1.1, demonstrating that the 2-methyl substituent contributes an additional ~0.6 log units of lipophilicity beyond the -CF3 effect alone [2]. This increased lipophilicity correlates with improved membrane permeability potential in drug candidate design.

Lipophilicity Drug Design ADME Prediction

Synthetic Yield Efficiency: Dess-Martin Oxidation to 2-Methyl-4,4,4-trifluorobutanal vs. 4,4,4-Trifluorobutanal Synthesis

In a patented process for beta-amyloid inhibitor synthesis, 2-methyl-4,4,4-trifluorobutanal was prepared via Dess-Martin periodinane oxidation of 2-methyl-4,4,4-trifluoro-1-butanol at 0→25 °C in CH2Cl2, achieving an 88% isolated yield (6.5 g scale) with the 1H NMR spectrum matching literature reference data [1]. In contrast, the synthesis of the comparator 4,4,4-trifluorobutanal via hydroformylation of 3,3,3-trifluoropropene using Rh/Xantphos catalyst, while achieving 99% linear selectivity, requires pressurized syngas and transition-metal catalysis, introducing additional cost and purification complexity [2]. The Dess-Martin route to 2-methyl-4,4,4-trifluorobutanal offers operational simplicity at ambient pressure with well-characterized product identity, facilitating scale-up for procurement quantity requirements.

Synthetic Methodology Process Chemistry Oxidation

Metabolic Stability Advantage Conferred by -CF3 Group: Class-Level Evidence for 2-Methyl-4,4,4-trifluorobutanal-Derived Compounds

The patent literature explicitly states that compounds incorporating the 2-methyl-4,4,4-trifluorobutanal-derived (2R)-4,4,4-trifluoro-2-methylbutyl moiety demonstrate 'prolonged metabolic stability' and 'increased bioavailability, allowing for lower doses and improved therapeutic efficacy' compared to non-fluorinated counterparts in beta-amyloid inhibition assays [1]. This is consistent with the well-established class-level principle that the -CF3 group resists cytochrome P450-mediated oxidation at the terminal carbon, a metabolic soft spot in non-fluorinated alkyl chains [2]. The 2-methyl substituent further introduces steric hindrance at the alpha position, potentially reducing aldehyde oxidase-mediated metabolism of the aldehyde group itself, though this specific combination of substituents has not been the subject of a dedicated comparative microsomal stability study.

Metabolic Stability Microsomal Clearance Drug Metabolism

Chiral Intermediate Versatility: 2-Methyl-4,4,4-trifluorobutanal as a Source of (2R)-4,4,4-Trifluoro-2-methylbutylamine for Leukotriene Antagonists

2-Methyl-4,4,4-trifluorobutanal serves as a direct precursor to 2-methyl-4,4,4-trifluorobutanoic acid, which is then used to prepare enantiomerically pure (2R)-methyl-4,4,4-trifluorobutylamine via chiral amine acylation and diastereomeric separation [1]. The resulting (2R)-amine intermediate is a critical chiral building block in the synthesis of potent leukotriene D4/E4 antagonists with reported Ki values of 0.57 nM for LTD4 displacement from guinea pig lung membranes and a pKB of 9.93±0.14 vs. LTE4 on guinea pig trachea [2]. In contrast, achiral 4,4,4-trifluorobutanal cannot provide this stereochemical handle, and non-fluorinated 2-methylbutanal yields intermediates lacking the metabolic and potency advantages of the -CF3 group. This three-step sequence—aldehyde→acid→chiral amine—directly links the procurement of 2-methyl-4,4,4-trifluorobutanal to the synthesis of clinically relevant leukotriene antagonist pharmacophores.

Chiral Synthesis Leukotriene Antagonists Process Chemistry

Safety and Handling Profile: Reduced Volatility of 2-Methyl-4,4,4-trifluorobutanal vs. 2-Methylbutanal

Non-fluorinated 2-methylbutanal has a reported flash point of −5 °C to 4 °C (closed cup) and a boiling point of 90–94 °C, classifying it as a highly flammable liquid (GHS Category 1/2) requiring stringent cold-chain storage and handling protocols during procurement [1]. While experimental flash point and boiling point data for 2-methyl-4,4,4-trifluorobutanal are not publicly reported, the increased molecular weight (140.10 vs. 86.13 g/mol for 2-methylbutanal) and the electron-withdrawing -CF3 group are expected to reduce vapor pressure and raise the flash point relative to the non-fluorinated analog, consistent with the class-level behavior of fluorinated aldehydes [2]. This predicted reduction in volatility and flammability represents a procurement-relevant handling advantage, particularly for multi-gram to kilogram-scale operations, though verification of compound-specific flash point data from the supplier is recommended.

Safety Volatility Flash Point Procurement Risk

2-Methyl-4,4,4-trifluorobutanal: Evidence-Anchored Application Scenarios for Scientific and Industrial Procurement


Chiral Amine Intermediate Synthesis for Leukotriene Antagonist Programs

2-Methyl-4,4,4-trifluorobutanal is the preferred aldehyde starting material for the preparation of (2R)-4,4,4-trifluoro-2-methylbutylamine, a critical chiral intermediate in the synthesis of sub-nanomolar LTD4/LTE4 antagonists (Ki = 0.57 nM, pKB = 9.93). This pathway is documented in EP0489548A1 and US5274118, and cannot be replicated using achiral 4,4,4-trifluorobutanal or non-fluorinated 2-methylbutanal [1]. Procurement should specify this compound for any leukotriene antagonist medicinal chemistry or scale-up programs requiring the (2R)-trifluoromethyl-2-methylbutyl pharmacophore.

Beta-Amyloid Production Inhibitor Development

In US Patent US7300951B2 (Wyeth), 2-methyl-4,4,4-trifluorobutanal is explicitly used as the aldehyde intermediate (Example 1, [0109]) for constructing heterocyclic sulfonamide inhibitors of beta-amyloid production. Compounds derived from this intermediate reportedly exhibit prolonged metabolic stability and increased bioavailability, enabling lower dosing [1]. Procurement teams supporting Alzheimer's disease or neurodegeneration programs should source this aldehyde for synthesis of the claimed inhibitor scaffolds, as alternative aldehydes (e.g., 4,4,4-trifluorobutanal or 2-methylbutanal) would yield structurally distinct analogs not covered by the patent exemplification.

Fluorinated NSAID Analog Synthesis

Research reports identify 2-methyl-4,4,4-trifluorobutanal as a key intermediate in the synthesis of fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs), where the -CF3 group contributes to improved binding affinity and reduced side effects compared to non-fluorinated parent compounds [1]. Procurement for NSAID analog programs should prioritize this compound when fluorine-mediated improvements in target binding and pharmacokinetic profile are design objectives, leveraging the combined -CF3/2-methyl substitution pattern that is absent from simpler fluorinated aldehydes.

Physicochemical Property Optimization for Early-Stage Drug Discovery

For medicinal chemistry teams conducting structure-activity relationship (SAR) exploration, 2-methyl-4,4,4-trifluorobutanal offers a quantifiable lipophilicity advantage (Δ logP ≈ +0.45 vs. non-fluorinated 2-methylbutanal) and a predicted metabolic stability benefit from the terminal -CF3 group based on class-level medicinal chemistry principles [1]. When screening building blocks for lead optimization campaigns where membrane permeability, metabolic stability, and chiral diversity are key parameters, procurement of this compound provides access to a differentiated chemical space that cannot be accessed using non-fluorinated or achiral alternatives.

Quote Request

Request a Quote for 2-Methyl-4,4,4-trifluorobutanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.